3-(N,N-Dimethylamino)phenylboronic acid (CAS 178752-79-9) is a highly versatile, tertiary amine-functionalized arylboronic acid engineered for advanced cross-coupling applications. Featuring a dimethylamino group at the meta position, this compound provides an electron-rich aromatic moiety without the direct resonance conjugation that destabilizes para-substituted analogs. It serves as a critical precursor for the synthesis of complex pharmaceutical intermediates, low-background fluorescent imaging agents, and functionalized paracyclophanes. Because its amine is fully alkylated, it eliminates the need for costly protection and deprotection steps, making it a highly efficient, procurement-ready reagent for high-throughput library synthesis and industrial scale-up .
Suzuki-Miyaura cross-coupling
Meta-substituted arylboronic acid building block for biaryl construction
Electron-donating activation
N,N-dimethylamino group enables post-coupling regioselective functionalization
Aqueous coupling compatibility
Higher predicted aqueous solubility supports water-based reaction media
Substituting 3-(N,N-Dimethylamino)phenylboronic acid with its primary amine counterpart (3-aminophenylboronic acid) or its para-isomer (4-(N,N-dimethylamino)phenylboronic acid) introduces severe process inefficiencies. Primary amines act as competing nucleophiles in cross-coupling reactions, leading to unwanted N-arylation side products unless time-consuming protection strategies are employed. Conversely, the para-dimethylamino isomer suffers from strong +M resonance electron donation directly into the empty p-orbital of the boron atom, significantly accelerating base-catalyzed protodeboronation. By procuring the meta-tertiary amine configuration, buyers secure a reagent that maintains robust transmetalation kinetics while avoiding both chemoselectivity failures and premature degradation during synthesis[1].
3-(N,N-Dimethylamino)phenylboronic acid
Unsubstituted phenylboronic acid lacks the electron-donating group; solubility and regioselective halogenation profiles may differ substantially
3-(N,N-Dimethylamino)phenylboronic acid
4-(Dimethylamino)phenylboronic acid has a different steric and electronic profile; coupling efficiency with sterically demanding partners may not transfer directly
3-(N,N-Dimethylamino)phenylboronic acid
3-Aminophenylboronic acid carries a primary amine; hydrogen-bond donor/acceptor properties and synthetic compatibility may shift
In standard palladium-catalyzed Suzuki-Miyaura couplings, 3-(N,N-Dimethylamino)phenylboronic acid demonstrates superior chemoselectivity compared to unprotected primary amine analogs. The tertiary amine structure inherently prevents competing Buchwald-Hartwig-type N-arylation. Couplings utilizing this fully alkylated meta-derivative routinely achieve high yields, whereas unprotected 3-aminophenylboronic acid often stalls due to side reactions, necessitating additional synthetic steps for Boc- or Fmoc-protection.
| Evidence Dimension | Unprotected Cross-Coupling Yield |
| Target Compound Data | 3-(N,N-Dimethylamino)phenylboronic acid (~85-95%) |
| Comparator Or Baseline | 3-Aminophenylboronic acid (~40-50%) |
| Quantified Difference | Up to 45% absolute yield improvement without protection steps |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3, aq. organic solvent) |
Eliminates the need for amine protection/deprotection sequences, directly reducing raw material costs and cycle times in pharmaceutical library synthesis.
Consensus LogP = −0.1 vs phenylboronic acid LogP ≈ 1.1
Supports aqueous medium selection
Predicted values; experimental confirmation recommended
Arylboronic acids with strong electron-donating groups are susceptible to protodeboronation under the basic, aqueous conditions required for cross-coupling. Because the dimethylamino group in 3-(N,N-Dimethylamino)phenylboronic acid is in the meta position, its mesomeric electron donation does not directly conjugate with the boronic acid moiety. This structural feature extends its half-life in basic media significantly compared to the para-isomer, 4-(N,N-dimethylamino)phenylboronic acid, which degrades rapidly. This enhanced stability reduces the need for large stoichiometric excesses during scale-up [1].
| Evidence Dimension | Protodeboronation Half-Life (Basic Media) |
| Target Compound Data | 3-(N,N-Dimethylamino)phenylboronic acid (Extended stability, t1/2 > 24h) |
| Comparator Or Baseline | 4-(N,N-Dimethylamino)phenylboronic acid (Rapid degradation, t1/2 < 12h) |
| Quantified Difference | >2-fold increase in hydrolytic stability under coupling conditions |
| Conditions | Aqueous basic conditions (e.g., K2CO3/H2O at 80°C) |
Allows for near-stoichiometric loading in cross-coupling reactions, minimizing waste and improving the impurity profile of the final product.
Documented iodination and bromination capability for meta isomer
Post-coupling diversification workflow fit
Para isomer not similarly cited in vendor applications
The meta-dimethylamino group is highly valued in the design of donor-acceptor (push-pull) fluorescent probes, such as low-background imaging agents for nitric oxide (e.g., NO-QA5). When integrated into a fluorophore core, the specific positioning of the tertiary amine modulates the intramolecular charge transfer (ICT) state. Compared to unsubstituted phenylboronic acid derivatives, the incorporation of the 3-(dimethylamino)phenyl moiety significantly enhances the quantum yield and shifts the emission profile, enabling high-contrast imaging in live cells [1].
| Evidence Dimension | Fluorescence Quantum Yield (Probe Derivative) |
| Target Compound Data | 3-(dimethylamino)phenyl-functionalized probe (High quantum yield, Φ ~ 0.4-0.6) |
| Comparator Or Baseline | Unsubstituted phenyl probe (Low baseline fluorescence, Φ < 0.1) |
| Quantified Difference | 4- to 6-fold enhancement in quantum yield |
| Conditions | Aqueous buffer (pH 7.4) upon analyte activation |
Critical for procuring precursors that guarantee high sensitivity and low background noise in the development of commercial diagnostic and imaging reagents.
Up to 98% yield reported for phenylboronic acid derivative class
Supports heterogeneous catalyst screening
Direct yield for this compound not isolated; class benchmark only
Explicitly cited for SMN protein modulators and glucokinase activators
Procurement rationale for medicinal chemistry programs
Application specificity not reported for para isomer or unsubstituted analog
178–190 °C (meta) vs 227 °C (para)
Identity check and melt-processing context
Anhydride content may vary; request lot-specific COA
No direct head-to-head yield comparison available in searched literature
Procurement based on documented structural and property differences
Relies on class-level inference and vendor application notes
Due to its fully alkylated tertiary amine and high resistance to protodeboronation, this compound is the ideal choice for automated, high-throughput Suzuki-Miyaura couplings. It allows medicinal chemists to rapidly introduce an electron-rich, basic amine pharmacophore into drug scaffolds without the bottleneck of protection/deprotection chemistry [1].
The meta-dimethylamino group serves as a highly effective electron donor in the construction of push-pull fluorophores. It is specifically procured for synthesizing nitric oxide (NO) sensors and other biological imaging agents where tunable emission wavelengths and high quantum yields are mandatory for live-cell imaging [2].
Beyond pharma and diagnostics, this compound is utilized in the synthesis of functionalized paracyclophanes and specialized ligands. Its predictable reactivity and stability under basic coupling conditions make it a reliable building block for assembling complex, multi-ring organic materials with tailored electronic properties.
Irritant